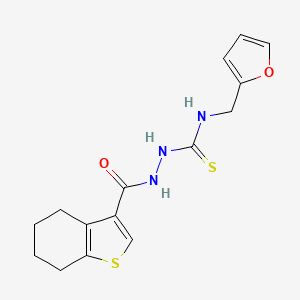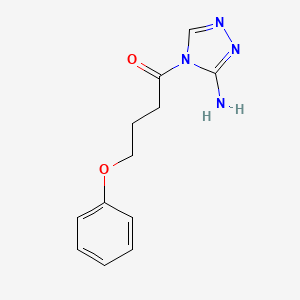![molecular formula C16H25N3O4S B4738625 N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE](/img/structure/B4738625.png)
N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonamide group, and various methyl and oxoethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonamide group, and the addition of the oxoethoxy and methyl substituents. Common reagents used in these reactions include dimethylamine, methylpiperazine, and various sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamides and piperazine derivatives, such as:
- N,N-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)ETHANAMINE
- N-(TERT-BUTYL)-3-((5-METHYL-2-((4-(4-METHYLPIPERAZIN-1-YL)PHENYL)AMINO)PYRIMIDIN-4-YL)AMINO)BENZENESULFONAMIDE
Uniqueness
N,N,3-TRIMETHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
N,N,3-trimethyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13-11-14(24(21,22)17(2)3)5-6-15(13)23-12-16(20)19-9-7-18(4)8-10-19/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGWORRWZRWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4738554.png)

![tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4738568.png)


![5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4738594.png)
![2-{[2-(4-morpholinylcarbonyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4738601.png)
![4-({3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4738604.png)
![1-BENZYL-4-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4738612.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4738617.png)

![1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4738635.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4738645.png)
![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)
